molecular formula C7H7BrN2O B2529768 4-Bromo-N-methylpicolinamide CAS No. 1209459-88-0

4-Bromo-N-methylpicolinamide

Cat. No.: B2529768
CAS No.: 1209459-88-0
M. Wt: 215.05
InChI Key: MCICFBBFLFBLJW-UHFFFAOYSA-N
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Description

4-Bromo-N-methylpicolinamide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of picolinamide, where the bromine atom is substituted at the fourth position of the pyridine ring, and the amide nitrogen is methylated

Biochemical Analysis

Cellular Effects

While specific cellular effects of 4-Bromo-N-methylpicolinamide are not directly mentioned in the literature, related research indicates that brominated compounds can inhibit the proliferation of human cancer cell lines .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds have shown to inhibit the proliferation of human cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-methylpicolinamide typically involves the bromination of N-methylpicolinamide. One common method includes the reaction of N-methylpicolinamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the fourth position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-methylpicolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Reduction Reactions: The compound can be reduced to form N-methylpicolinamide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium iodide in a suitable solvent.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents like toluene or dimethylformamide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Various substituted picolinamides depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds.

    Reduction Reactions: N-methylpicolinamide.

Scientific Research Applications

4-Bromo-N-methylpicolinamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

    4-Bromo-N-methoxy-N-methylpicolinamide: Similar structure but with a methoxy group instead of a hydrogen atom on the amide nitrogen.

    4-Chloro-N-methylpicolinamide: Chlorine atom instead of bromine at the fourth position.

    N-Methylpicolinamide: Lacks the bromine substitution.

Uniqueness: 4-Bromo-N-methylpicolinamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. The bromine atom enhances the compound’s ability to participate in various chemical reactions and increases its potential as a pharmacophore in drug design.

Properties

IUPAC Name

4-bromo-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCICFBBFLFBLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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